2-Hydroxynicotinic acid

Description

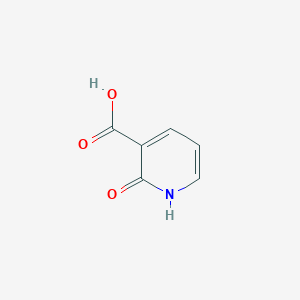

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYQJQVBUVAELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209735 | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

609-71-2 | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 609-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-oxonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYNICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMQ68Q9BA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Hydroxynicotinic acid chemical properties and structure

An In-depth Technical Guide to 2-Hydroxynicotinic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a derivative of nicotinic acid and a member of the pyridine (B92270) family of compounds.[1][2][3][4] It is a white to light yellow powder and serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-oxo-1H-pyridine-3-carboxylic acid | [3] |

| Synonyms | 2-Hydroxypyridine-3-carboxylic acid, 2-oxo-1,2-dihydropyridine-3-carboxylic acid | [3][5] |

| CAS Number | 609-71-2 | [1] |

| Chemical Formula | C6H5NO3 | [1] |

| Molecular Weight | 139.11 g/mol | [1][3] |

| Melting Point | 258-261 °C (lit.) | [1][2][6] |

| Boiling Point | 255.04°C (rough estimate) | [1][6] |

| pKa | 2.40 ± 0.20 (Predicted) | [1] |

| Solubility | 0.1 M NaOH: 0.1 g/mL, clear | [1][4] |

| Appearance | White to light yellow powder | [1][4] |

Chemical Structure and Tautomerism

An important structural feature of this compound is its existence in tautomeric forms. In the solid state, it predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[7] This tautomerism is a key aspect of its chemical behavior. The molecule has been found to exist in four polymorphic forms, which arise from different packing arrangements of the molecules in the crystal lattice.[7]

Tautomeric equilibrium of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of 3-cyano-2-pyridone.[8]

Methodology:

-

Reaction Mixture Preparation: A solution is prepared containing 6 g of 3-cyano-2-pyridone, 7.5 g of potassium hydroxide (B78521) pellets (85%), 8 ml of ethylene (B1197577) glycol, and 1.5 ml of water.[8]

-

Heating: The solution is heated to 150°-160° C for 15 minutes.[8]

-

Quenching: The reaction mixture is then poured into ice water.[8]

-

Acidification and Precipitation: The aqueous solution is acidified to a pH of approximately 3, which causes the this compound to precipitate out of the solution.[8]

-

Isolation and Drying: The precipitate is collected by filtration and dried to yield the final product.[8] The melting point of the product obtained through this method is reported to be 258°-260° C.[8]

Workflow for the synthesis of this compound.

Analytical Protocol: Reverse-Phase HPLC

This compound can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[5]

Methodology:

-

Column: Newcrom R1 HPLC column.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[5]

-

Mass Spectrometry Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid in the mobile phase.[5]

-

UPLC Applications: For fast Ultra-Performance Liquid Chromatography (UPLC) applications, columns with smaller 3 µm particles are available.[5]

This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[5]

Workflow for the analysis of this compound via RP-HPLC.

Biological Activity and Applications

This compound has been identified as a growth factor for Erwinia amylovora, a bacterium that affects pear and apple blossoms.[1][2] Furthermore, it is utilized in the synthesis of novel 2-hydroxynicotinoyl-serine-butyl esters, which have been investigated for their antibiotic properties against various bacteria, including Bacillus subtilis and Staphylococcus aureus.[9]

Biological applications of this compound.

References

- 1. This compound CAS#: 609-71-2 [m.chemicalbook.com]

- 2. This compound | 609-71-2 [chemicalbook.com]

- 3. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. longkechem.com [longkechem.com]

- 7. Solid-state identity of this compound and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solid-State Tautomerism of 2-Hydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric behavior of 2-hydroxynicotinic acid (2-HNA) in the solid state. A comprehensive review of crystallographic, spectroscopic, and computational data reveals the predominance of the keto tautomer and the existence of multiple polymorphic forms. This document is intended to serve as a critical resource for researchers in pharmaceuticals, materials science, and organic chemistry.

Introduction: The Tautomeric Landscape of this compound

This compound, a derivative of nicotinic acid, is a molecule of significant interest due to its potential applications in pharmaceutical and chemical synthesis.[1][2][3][4] Like other hydroxypyridines, 2-HNA can exist in two tautomeric forms: the enol form (this compound) and the keto form (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid or 2-ODHPCA).[1][2][3][5] While in solution the equilibrium between these tautomers can be influenced by solvent polarity, in the solid state, the molecular conformation is locked into a specific crystalline arrangement.[6]

Extensive research, including single-crystal X-ray diffraction and theoretical calculations, has unequivocally demonstrated that this compound exists predominantly as its keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), in the solid phase.[1][2][3][7] This preference for the keto form is a critical factor influencing the physicochemical properties of the solid material, such as solubility, stability, and crystal packing.

Furthermore, 2-HNA exhibits polymorphism, meaning it can crystallize into multiple distinct crystal structures, each with a unique packing arrangement of the 2-ODHPCA tautomer.[1][2][3] To date, four polymorphs (designated as Form I, II, III, and IV) have been identified, each displaying different thermal behaviors and stabilities.[1][2][3] Understanding the interplay between tautomerism and polymorphism is crucial for controlling the solid-state properties of this compound in drug development and other applications.

Tautomeric Equilibrium and Polymorphism

The tautomeric equilibrium between the enol and keto forms of this compound is a fundamental aspect of its chemistry. The following diagram illustrates this equilibrium.

Caption: Tautomeric equilibrium of this compound.

In the solid state, this equilibrium is overwhelmingly shifted towards the keto form, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[1][2][3] The polymorphism of 2-HNA arises from the different ways in which these 2-ODHPCA molecules pack in the crystal lattice. The thermal stability of these polymorphs has been investigated, with Form I being the most stable at elevated temperatures.[1][3] The other forms, II, III, and IV, have been observed to convert to Form I or II upon heating.[1][3]

The following diagram illustrates the relationship between the identified polymorphic forms.

Caption: Thermal conversion pathways of 2-HNA polymorphs.

Quantitative Data from Solid-State Analysis

The structural characterization of the different polymorphs of 2-HNA has been primarily achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which key structural parameters such as bond lengths, bond angles, and torsion angles can be determined. While the full crystallographic information is deposited in crystallographic databases, the following tables summarize the type of quantitative data that can be extracted from such studies.

Table 1: Representative Crystallographic Data for 2-ODHPCA (Keto Tautomer) in the Solid State.

| Parameter | Form I | Form II | Form III | Form IV |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/n | P2₁/c | P2₁2₁2₁ | P-1 |

| a (Å) | Value | Value | Value | Value |

| b (Å) | Value | Value | Value | Value |

| c (Å) | Value | Value | Value | Value |

| α (°) | 90 | 90 | 90 | Value |

| β (°) | Value | Value | 90 | Value |

| γ (°) | 90 | 90 | 90 | Value |

| Z | 4 | 4 | 8 | 2 |

Note: Specific values for unit cell parameters are found in the cited literature.[7]

Table 2: Selected Bond Lengths and Angles for the 2-ODHPCA Tautomer.

| Bond/Angle | Expected Range (Å/°) |

| C=O (pyridone) | 1.23 - 1.26 |

| C-N (pyridone) | 1.37 - 1.40 |

| N-H (pyridone) | 0.86 - 0.88 |

| C=O (carboxyl) | 1.20 - 1.23 |

| C-O (carboxyl) | 1.31 - 1.34 |

| O-H (carboxyl) | 0.95 - 0.98 |

| ∠(C-N-C) (pyridone) | 120 - 123 |

| ∠(O=C-C) (pyridone) | 123 - 126 |

Note: These are representative ranges. Precise values for each polymorph are available in the crystallographic information files (CIFs) from the primary research articles.[1][7]

Computational studies have complemented the experimental findings by providing insights into the energetic stability of the tautomers and the lattice energies of the polymorphs.

Table 3: Calculated Relative Energies of Tautomers and Lattice Energies of Polymorphs.

| Parameter | Value (kJ/mol) | Method |

| ΔE (E_keto - E_enol) | Energetically Favored | G3MP2, CBS-QB3 |

| Lattice Energy (Form I) | Value | Atom-atom potential |

| Lattice Energy (Form II) | Value | Atom-atom potential |

| Lattice Energy (Form III) | Value | Atom-atom potential |

| Lattice Energy (Form IV) | Value | Atom-atom potential |

Note: Theoretical studies confirm that the keto tautomer (2-ODHPCA) is more energetically favored than the enol tautomer (2-HNA).[1][3]

Experimental Protocols

A multi-technique approach is essential for the comprehensive characterization of the tautomerism and polymorphism of this compound. The following sections detail the generalized experimental protocols for the key analytical methods employed.

Crystallization and Polymorph Screening

The different polymorphic forms of 2-HNA can be obtained through various crystallization techniques.

Caption: Experimental workflow for polymorph screening.

Protocol:

-

Solution Preparation: Prepare saturated or near-saturated solutions of this compound in various solvents (e.g., water, ethanol, methanol, acetonitrile) at different temperatures.

-

Crystallization Methods:

-

Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature.

-

Cooling Crystallization: Slowly cool the saturated solution to induce crystallization.

-

Vapor Diffusion: Place a solution of 2-HNA in a sealed container with a less-soluble solvent. The vapor of the less-soluble solvent diffuses into the 2-HNA solution, reducing its solubility and causing crystallization.

-

Slurry Conversion: Stir a suspension of 2-HNA in a solvent, optionally with acidic additives, for an extended period to allow for conversion to the most stable polymorphic form under those conditions.[1][3]

-

-

Crystal Harvesting: Isolate the resulting crystals by filtration and dry them under ambient or vacuum conditions.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol:

-

Crystal Selection: Select a suitable single crystal of appropriate size and quality under a microscope.

-

Mounting: Mount the crystal on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K or 293 K) to minimize thermal motion.

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Collect a series of diffraction images by rotating the crystal.

-

-

Data Processing:

-

Integrate the diffraction spots to obtain their intensities.

-

Apply corrections for factors such as absorption and polarization.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Powder X-ray Diffraction (PXRD)

Protocol:

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

-

Sample Mounting: Place the powder on a sample holder.

-

Data Collection:

-

Use a powder diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

-

Scan a range of 2θ angles to record the diffraction pattern.

-

-

Data Analysis: Compare the experimental diffraction pattern with simulated patterns from single-crystal data to identify the polymorphic form.

Thermal Analysis (DSC, TGA, HSM)

Protocol:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of the sample into an aluminum pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to observe melting points, phase transitions, and other thermal events.[8]

-

-

Thermogravimetric Analysis (TGA):

-

Place a small amount of the sample in a TGA pan.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Monitor the change in mass as a function of temperature to detect dehydration or decomposition.[8]

-

-

Hot-Stage Microscopy (HSM):

-

Place a small amount of the crystalline sample on a microscope slide on a heated stage.

-

Observe the sample under a polarized light microscope while heating.

-

Visually monitor for changes in crystal morphology, melting, and solid-state phase transitions.[9]

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Protocol:

-

Sample Packing: Pack the powdered sample into a zirconia rotor.

-

Data Acquisition:

-

Insert the rotor into the ssNMR probe.

-

Spin the sample at a high speed (magic-angle spinning, MAS) to average out anisotropic interactions.

-

Acquire ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) spectra.

-

-

Data Analysis: The chemical shifts in the ssNMR spectra are highly sensitive to the local chemical environment and can be used to distinguish between different tautomers and polymorphs.

Computational Chemistry

Protocol:

-

Tautomer Geometry Optimization:

-

Build the molecular structures of the enol and keto tautomers.

-

Perform geometry optimizations using quantum mechanical methods (e.g., Density Functional Theory (DFT) or ab initio methods like MP2) with an appropriate basis set.

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized geometries to determine the relative stability of the tautomers in the gas phase.[7]

-

-

Lattice Energy Calculations:

-

Use the crystal structure data from SC-XRD.

-

Employ computational methods, such as atom-atom potential calculations or periodic DFT, to calculate the lattice energy of each polymorph. This provides insight into the relative stability of the different crystal packing arrangements.[1]

-

Conclusion

The solid-state form of this compound is definitively the keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). This fundamental structural aspect is further complicated by the existence of at least four polymorphic forms, each with distinct crystal packing and thermal properties. A thorough understanding and control of the tautomeric and polymorphic behavior of 2-HNA are paramount for its successful application in the pharmaceutical industry and other fields. The combination of experimental techniques such as X-ray diffraction, thermal analysis, and spectroscopy, alongside computational modeling, provides a powerful toolkit for the comprehensive characterization and selection of the desired solid form.

References

- 1. Solid-state identity of this compound and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Solid-state identity of this compound and its polymorphism | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 609-71-2 [chemicalbook.com]

- 5. This compound | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Polymorphism and Crystal Structure of 2-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic forms and crystal structures of 2-hydroxynicotinic acid. In the solid state, this compound exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). Understanding the different solid-state forms of this molecule is critical for its application in pharmaceuticals and agrochemicals, as polymorphism can significantly impact key properties such as solubility, stability, and bioavailability.

Introduction to the Polymorphism of this compound

This compound (2-HNA), a derivative of nicotinic acid, has been found to exhibit rich polymorphic behavior, with four distinct crystalline forms identified to date (Forms I, II, III, and IV).[1][2] It is crucial to note that in the solid state, 2-HNA exists as its more energetically favored tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[1][3] The polymorphism arises from the different packing arrangements of the 2-ODHPCA molecules in the crystal lattice.[1][2]

The formation of these distinct polymorphs is sensitive to the crystallization conditions, including the use of various acidic additives and the pH of the crystallization medium.[1][2][4] This guide will delve into the specific crystallographic data, preparation protocols, and analytical characterization of each of these four polymorphs.

Crystallographic Data of 2-ODHPCA Polymorphs

The four polymorphs of 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid have been characterized by single-crystal X-ray diffraction. The key crystallographic data for each form are summarized in the table below, allowing for a clear comparison of their structures.

| Parameter | Form I | Form II | Form III | Form IV |

| CCDC Number | 1034522 | 1034523 | 1034524 | 1034525 |

| Crystal System | Monoclinic | Triclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P-1 | P2₁/n | P2₁/n |

| a (Å) | 10.593(3) | 5.7737(2) | 10.985(3) | 7.971(3) |

| b (Å) | 6.845(2) | 6.8503(2) | 6.811(2) | 11.234(4) |

| c (Å) | 7.994(2) | 11.5378(4) | 8.019(2) | 6.855(3) |

| α (°) | 90 | 106.432(2) | 90 | 90 |

| β (°) | 109.89(3) | 100.644(2) | 110.13(3) | 98.78(3) |

| γ (°) | 90 | 93.049(2) | 90 | 90 |

| Volume (ų) | 544.9(3) | 422.11(3) | 562.9(3) | 606.5(4) |

| Z | 4 | 2 | 4 | 4 |

| Calculated Density (g/cm³) | 1.696 | 1.631 | 1.637 | 1.517 |

Experimental Protocols for Polymorph Preparation

The selective crystallization of the four polymorphs of 2-ODHPCA is highly dependent on the experimental conditions. Below are the detailed methodologies for obtaining each form.

Materials

All solvents and reagents should be of analytical grade and used as received unless otherwise specified. This compound can be purchased from commercial sources.

Preparation of Polymorphs

Form I:

-

Method: Hydrolysis of 2-chloronicotinic acid in water.

-

Procedure: A solution of 2-chloronicotinic acid in water is heated. The hydrolysis of 2-chloronicotinic acid leads to the in-situ formation of this compound, which then crystallizes as Form I upon cooling.[5]

Form II, III, and IV: The formation of Forms II, III, and IV is influenced by the presence of acidic additives.

-

General Procedure: Prepare saturated solutions of this compound in various solvents. Add different acidic additives to these solutions. Allow the solutions to evaporate slowly at room temperature. The resulting crystals will be of different polymorphic forms depending on the solvent and additive combination.

-

Solvent/Additive Combinations:

-

The use of different acidic additives such as para-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl) in various solvents can direct the crystallization towards Forms II, III, or IV.[5] The precise combinations for selective crystallization of each form are often proprietary or require careful screening.

-

Crystallization from aqueous solutions with adjusted pH values has also been shown to yield different solid forms.[4]

-

Characterization Methods

-

Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and unit cell parameters.

-

Powder X-ray Diffraction (PXRD): To identify the polymorphic form of a bulk sample and to check for phase purity.

-

Differential Scanning Calorimetry (DSC): To determine the melting points and investigate phase transitions between the polymorphs.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent content of the crystals.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: To identify and differentiate the polymorphs based on their unique vibrational spectra.

Thermal Behavior and Interconversion of Polymorphs

The four polymorphs of 2-ODHPCA exhibit distinct thermal behaviors, which is crucial for understanding their relative stability and potential for phase transformations during processing and storage.

| Polymorph | Melting Point (°C) | Thermal Behavior |

| Form I | ~260-262 | The most thermodynamically stable form at elevated temperatures.[1][2] |

| Form II | - | Converts to Form I upon heating.[1][2] |

| Form III | - | Converts to Form II upon heating.[1][2] |

| Form IV | - | Converts to Form II upon heating.[1][2] |

The interconversion pathways highlight a monotropic relationship between the polymorphs, with Form I being the most stable form.

Spectroscopic Analysis

Visualization of Polymorphic Relationships and Experimental Workflow

Polymorph Interconversion Pathway

Caption: Thermal conversion pathways of 2-ODHPCA polymorphs.

Experimental Workflow for Polymorph Screening

Caption: Workflow for the screening and characterization of 2-ODHPCA polymorphs.

Conclusion

The solid-state landscape of this compound is characterized by the existence of at least four polymorphic forms of its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. The ability to selectively prepare and characterize these polymorphs is of paramount importance for the development of drug products and other chemical applications. This guide has provided a detailed summary of the crystallographic data, experimental protocols, and thermal behavior of these forms, offering a valuable resource for researchers and scientists in the field. Further investigation into the spectroscopic signatures of each polymorph would be a valuable addition to the comprehensive understanding of this polymorphic system.

References

A Deep Dive into the Spectroscopic Characterization of 2-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxynicotinic acid, a molecule of significant interest in various chemical and pharmaceutical research fields. This document details the key spectroscopic signatures obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-2400 (broad) | O-H stretch (Carboxylic Acid & Phenol) |

| ~3100 | C-H stretch (Aromatic) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1650 | C=O stretch (Pyridone tautomer) |

| ~1600, 1470 | C=C stretch (Aromatic ring) |

| ~1250 | C-O stretch (Carboxylic Acid/Phenol) |

Note: The IR spectrum of this compound is complex due to the presence of multiple functional groups and the potential for tautomerism between the hydroxy-pyridine and pyridone forms. The broad O-H absorption is characteristic of the hydrogen-bonded carboxylic acid and phenolic hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet of doublets | 1H | H6 |

| ~7.4 | Doublet of doublets | 1H | H4 |

| ~6.5 | Triplet | 1H | H5 |

| 12-14 (broad) | Singlet | 1H | -COOH |

| 10-12 (broad) | Singlet | 1H | -OH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad signals for the carboxylic acid and hydroxyl protons are due to hydrogen exchange.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~165 | C2 (C-OH) |

| ~145 | C6 |

| ~140 | C4 |

| ~118 | C3 |

| ~110 | C5 |

Note: The assignments are based on typical chemical shift ranges for similar aromatic and heterocyclic compounds.

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 139 | Molecular ion [M]⁺ |

| 95 | [M - CO₂]⁺ |

| 67 | Further fragmentation |

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid)

-

KBr Pellet Method: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition

The prepared sample is placed in the sample compartment of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.

Data Acquisition

The NMR tube is placed in the magnet of a high-field NMR spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Sample Introduction and Ionization

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and passed through a gas chromatography column to separate it from any impurities. The separated compound then enters the mass spectrometer.

-

Direct Inlet Probe: A small amount of the solid sample is placed on a probe which is then inserted into the ion source of the mass spectrometer and heated to vaporize the sample.

-

Ionization: Electron Impact (EI) is a common ionization method where the vaporized molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.

Mass Analysis and Detection

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility of 2-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxynicotinic acid (2-HNA), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of 2-HNA in various solvents is critical for its purification, crystallization, and formulation. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for such studies.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several solvent systems. The following tables summarize the available quantitative data, providing a clear comparison of solubility across different solvents and temperatures.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Temperature (K) | Solubility Trend | Notes |

| Water | 293 ± 2 | Less soluble than 4-Hydroxynicotinic acid, but more soluble than 5- and 6-Hydroxynicotinic acid.[1] | The presence of an intramolecular hydrogen bond in 2-HNA enhances its solubility.[1] The pH of the aqueous medium significantly influences solubility. |

| Ethanol (B145695) | 293 ± 2 | Most soluble among its isomers (4-, 5-, and 6-Hydroxynicotinic acid).[1] | The solubility of hydroxynicotinic acids is less dispersed in ethanol compared to water.[1] |

| 0.1 M NaOH | Not Specified | 0.1 g/mL, clear solution.[2] | Indicates good solubility in alkaline aqueous solutions. |

Note: Specific quantitative solubility values (e.g., in g/100mL or mol/L) from the primary literature were not available in the initial search results. The data presented reflects the comparative trends and qualitative observations from the cited sources.

Factors Influencing Solubility

Several molecular and environmental factors govern the solubility of this compound:

-

Intramolecular Hydrogen Bonding: 2-HNA can form an intramolecular hydrogen bond, which is reported to increase its solubility in both water and ethanol.[1]

-

pH: The solubility of 2-HNA in aqueous media is highly dependent on the pH. As an acidic compound, its solubility increases significantly in alkaline solutions due to the formation of a more soluble salt.

-

Solvent Polarity and Hydrogen Bonding Ability: The solubility of 2-HNA is influenced by the solvent's polarity and its capacity to act as a hydrogen bond donor or acceptor.[1]

-

Tautomerism: In the solid state, this compound exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. This tautomeric equilibrium can be influenced by the solvent, which in turn can affect solubility.

Experimental Protocols for Solubility Determination

The most cited method for determining the solubility of this compound is the gravimetric method . This technique involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Gravimetric Method Protocol

The following is a generalized protocol for determining the solubility of an organic compound like 2-HNA using the gravimetric method, based on standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove all undissolved particles.

-

-

Determination of Solute Mass:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Continue drying until a constant mass of the residue (the dissolved 2-HNA) is achieved.

-

Cool the dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.

This guide provides a foundational understanding of the solubility of this compound. For drug development and process optimization, it is recommended to conduct detailed solubility studies across a wider range of solvents, temperatures, and pH values to build a comprehensive solubility profile.

References

A Technical Guide to the Thermal Stability and Degradation of 2-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 2-Hydroxynicotinic acid. A crucial molecule in various research and development sectors, its behavior under thermal stress is a critical parameter for ensuring product quality, safety, and efficacy. This document synthesizes available data on its polymorphic forms, thermal transitions, and degradation pathways, offering a valuable resource for professionals in the field.

Solid-State Structure: Tautomerism and Polymorphism

In the solid state, this compound predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[1][2] This tautomeric form is energetically more favorable.[1][2] Furthermore, this compound is known to exhibit polymorphism, existing in at least four different crystalline forms.[1][2] The specific polymorph obtained can be influenced by the presence of acidic additives during crystallization.[1][2]

The thermal behavior of these polymorphs varies, with Form I being the most thermally stable.[1][2] Understanding the polymorphic form of this compound is crucial as it can significantly impact its physical and chemical properties, including its melting point and thermal stability.

Thermal Stability and Phase Transitions

The thermal stability of this compound is characterized by its melting point and decomposition temperature. While specific comprehensive public thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is limited, the known melting point and the qualitative thermal behavior of its polymorphs provide valuable insights.

| Parameter | Value |

| Melting Point | 258-261 °C (decomposes) |

Table 1: Melting Point of this compound

The thermal behavior of the known polymorphs of this compound is summarized below:

| Polymorph | Thermal Behavior |

| Form I | The most stable form at elevated temperatures.[1][2] |

| Form II | Converts to Form I upon heating.[1][2] |

| Form III | Transforms to Form II upon heating.[1][2] |

| Form IV | Transforms to Form II upon heating.[1][2] |

Table 2: Thermal Behavior of this compound Polymorphs

Thermal Degradation Pathway

The primary thermal degradation pathway for many carboxylic acids is decarboxylation.[3] For pyridine (B92270) carboxylic acids, the position of the carboxyl group significantly influences the ease of decarboxylation, with the 2-position being the most susceptible.[4] This is attributed to the ability to form a stable zwitterionic intermediate that facilitates the loss of carbon dioxide.[4]

Given that this compound is a 2-pyridinecarboxylic acid derivative, a similar decarboxylation mechanism is the most probable initial step in its thermal degradation. Following decarboxylation, further decomposition at higher temperatures would lead to the fragmentation of the pyridine ring, yielding hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and degradation of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is used to determine the thermal stability and composition of a material.[5]

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina (B75360) or platinum).[7] The sample should be representative of the bulk material.[7]

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature.[6] The desired atmosphere (e.g., inert nitrogen or reactive air) is set at a specific flow rate (e.g., 20-100 mL/min).[8]

-

Thermal Program: The sample is heated at a constant rate (e.g., 5-20 °C/min) over a defined temperature range (e.g., ambient to 600 °C).[8]

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is determined from the initial significant mass loss. The percentage of mass loss at different temperature intervals is calculated to quantify the degradation process.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[9] It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions.[5]

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-10 mg) is accurately weighed into a DSC pan (e.g., aluminum).[7] The pan is hermetically sealed to prevent any loss of volatile decomposition products.[10]

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An empty, sealed pan is used as a reference. The desired atmosphere (e.g., nitrogen) is set at a specific flow rate.[10]

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.[11] To erase the sample's thermal history, a heat/cool/heat cycle may be employed.[10]

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The peak onset temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.

Caption: General experimental workflow for thermal analysis of organic compounds.

Conclusion

The thermal stability of this compound is a multifaceted property influenced by its tautomeric and polymorphic forms. While it exhibits a relatively high melting point with decomposition, its susceptibility to decarboxylation, characteristic of 2-substituted pyridine carboxylic acids, is the likely initiating step in its thermal degradation. The hazardous byproducts of this degradation are primarily oxides of nitrogen and carbon. For researchers and professionals in drug development, a thorough understanding of these thermal properties, investigated through standardized techniques like TGA and DSC, is essential for ensuring the stability, safety, and efficacy of any formulation containing this compound.

References

- 1. Solid-state identity of this compound and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. mt.com [mt.com]

- 6. tainstruments.com [tainstruments.com]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. mdpi.com [mdpi.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. mdpi.com [mdpi.com]

The Biological Activity of 2-Hydroxynicotinic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 22, 2025

Abstract

2-Hydroxynicotinic acid (2-HNA), a derivative of nicotinic acid (Vitamin B3), is a versatile molecule with significant biological activities and diverse applications. While it exists in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carboxylic acid, its roles span from being a crucial metabolite in microbial pathways to a potent enzyme inhibitor and a valuable building block in synthetic chemistry. This technical guide provides an in-depth exploration of the biological activities of 2-HNA, focusing on its mechanism of action as an enzyme inhibitor, its role in bacterial metabolism, and its application in the synthesis of bioactive compounds. This document collates quantitative data, outlines key experimental workflows, and describes associated signaling pathways to serve as a comprehensive resource for the scientific community.

Key Biological Activities

This compound exhibits a range of biological functions, primarily centered on enzyme inhibition and its role as a metabolic intermediate.

Inhibition of Nicotinic Acid Phosphoribosyltransferase (NAPRT)

A primary and well-documented biological activity of 2-HNA is its role as a competitive inhibitor of the enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT).[1] This enzyme is critical in the Preiss-Handler pathway, a major route for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for cellular metabolism and redox reactions.

By competing with the natural substrate, nicotinic acid, 2-HNA effectively blocks the pathway, leading to the depletion of intracellular NAD+ levels.[1] This disruption of cellular metabolism induces significant metabolic stress, which can trigger programmed cell death, or apoptosis. This mechanism of action makes 2-HNA and its derivatives subjects of interest in oncology research, as cancer cells with high energy demands are particularly vulnerable to NAD+ depletion.[1]

Role in Microbial Metabolism

In the environment, various aerobic bacteria utilize nicotinic acid as a source of carbon and nitrogen. This degradation occurs through specific oxidative pathways. While much of the detailed enzymatic research has focused on the isomer 6-hydroxynicotinic acid (6-HNA), 2-HNA is also a relevant intermediate.[2][3] For instance, 2-HNA is known to be a growth factor for Erwinia amylovora, the bacterium responsible for fire blight disease in apples and pears.[4][5][6]

The most extensively studied pathway involves the flavin-dependent monooxygenase 6-hydroxynicotinate 3-monooxygenase (NicC) , found in bacteria like Pseudomonas putida.[2][3][7] This enzyme catalyzes the decarboxylative hydroxylation of 6-HNA to produce 2,5-dihydroxypyridine (B106003) (2,5-DHP).[2][3][8]

Precursor for Bioactive Compounds

Beyond its direct biological effects, 2-HNA serves as a versatile chemical intermediate for synthesizing a variety of molecules with therapeutic and agricultural applications.[4][5][9][10]

-

Antibiotics: Novel 2-hydroxynicotinoyl-serine-butyl esters have been synthesized using 2-HNA. These compounds have demonstrated antibiotic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[11]

-

Agrochemicals: The reactive pyridine (B92270) ring and carboxylic acid group make 2-HNA a valuable building block for creating targeted herbicides, pesticides, and plant growth regulators.[9]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative parameters associated with the biological activities of hydroxynicotinic acid isomers and related inhibitors.

Table 1: Enzyme Kinetics of 6-Hydroxynicotinate 3-Monooxygenase (NicC) from B. bronchiseptica

| Parameter | Value | Conditions / Notes | Source |

| Substrate | 6-Hydroxynicotinic Acid (6-HNA) | [2][3] | |

| KM | 85 ± 13 µM | Apparent binding constant for 6-HNA. | [2][3] |

| kcat/KM | 5.0 x 104 M-1s-1 | Apparent catalytic efficiency. | [2][3] |

| Optimal pH (kcat/KM) | ~7.0 | Catalytic efficiency is maximal at this pH. | [2][3] |

| Optimal pH (Vmax) | ~8.0 | Maximal reaction velocity is observed at this pH. | [2][3] |

| Competitive Inhibitor | 6-Hydroxynicotinaldehyde | Neutral analogue of 6-HNA. | [2][3] |

| Ki | 3000 ± 400 µM | Weak relative affinity compared to the substrate. | [2][3] |

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and processes involving this compound are provided below using the DOT language.

Mechanism of NAPRT Inhibition and Apoptosis Induction

The following diagram illustrates the logical pathway from enzyme inhibition by 2-HNA to the induction of apoptosis.

Caption: Pathway of apoptosis induction via competitive inhibition of NAPRT by 2-HNA.

Bacterial Degradation of Nicotinic Acid

This diagram outlines the initial steps of the aerobic bacterial degradation pathway for nicotinic acid, highlighting the role of the 6-hydroxy isomer.

Caption: Aerobic degradation pathway of nicotinic acid in bacteria like Pseudomonas.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative protocol for an enzyme inhibition assay.

Protocol: In Vitro NAPRT Inhibition Assay

This protocol outlines a general method to quantify the inhibitory effect of 2-HNA on NAPRT activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the Nicotinic Acid Phosphoribosyltransferase (NAPRT) enzyme.

Materials:

-

Recombinant human NAPRT enzyme

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

Substrates: Nicotinic acid, ATP, 5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Inhibitor: this compound (dissolved in DMSO or buffer)

-

Coupling Enzymes: Pyrophosphate-dependent phosphofructokinase, Aldolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

-

Detection Reagent: NADH (monitored by absorbance at 340 nm)

-

96-well microplate, spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of substrates, inhibitor, and enzymes in the assay buffer. A serial dilution of 2-HNA is prepared to test a range of concentrations (e.g., from 0.1 µM to 100 µM).

-

Reaction Mixture: In each well of the microplate, add the following components in order:

-

Assay Buffer

-

ATP, PRPP, and the coupling enzyme mixture

-

A specific concentration of 2-HNA (or vehicle control, e.g., DMSO)

-

Recombinant NAPRT enzyme

-

-

Initiation: Pre-incubate the mixture at 37°C for 10 minutes. Initiate the reaction by adding the substrate, nicotinic acid.

-

Detection: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Monitor the decrease in NADH absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes). The rate of NADH consumption is proportional to the rate of pyrophosphate (PPi) production by NAPRT.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Normalize the rates relative to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the 2-HNA concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Conclusion

This compound is a molecule of significant scientific interest, demonstrating clear biological activity with therapeutic potential. Its ability to competitively inhibit NAPRT positions it as a lead compound for developing novel anticancer agents that exploit the metabolic vulnerabilities of tumors. Furthermore, its role as a microbial growth factor and its utility as a synthetic precursor for antibiotics and agrochemicals underscore its broad importance. The quantitative kinetic data available for related pathways, such as the bacterial degradation of 6-HNA, provide a solid foundation for further mechanistic studies. Future research should focus on obtaining precise quantitative data (IC50, Ki) for 2-HNA's inhibition of human NAPRT and exploring its structure-activity relationship to design more potent and selective derivatives.

References

- 1. This compound | 609-71-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 609-71-2 [chemicalbook.com]

- 5. This compound – دیجی متریالز [digimaterials.com]

- 6. echemi.com [echemi.com]

- 7. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. This compound CAS#: 609-71-2 [m.chemicalbook.com]

- 11. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxynicotinic Acid: A Key Intermediate in Bacterial Nicotinate Catabolism and its Role in Sustaining Microbial Growth

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient for most organisms. However, for a diverse range of bacteria, it also serves as a viable source of carbon, nitrogen, and energy. The metabolic degradation of nicotinic acid proceeds through a series of enzymatic steps, with 2-hydroxynicotinic acid and its isomer, 6-hydroxynicotinic acid, emerging as crucial intermediates. This technical guide provides a comprehensive overview of the role of this compound as a key catabolite in bacterial growth, detailing the metabolic pathways, enzymatic machinery, and regulatory networks involved. Particular focus is placed on the well-characterized pathways in Pseudomonas species. This document also presents quantitative data on bacterial growth supported by nicotinate (B505614) degradation, detailed experimental protocols for studying these pathways, and visual representations of the core metabolic and signaling cascades.

Introduction

The ability of microorganisms to utilize a wide array of organic compounds is a testament to their metabolic versatility. N-heterocyclic aromatic compounds, such as pyridine (B92270) and its derivatives, are prevalent in the environment due to both natural and anthropogenic activities. Nicotinic acid, a pyridine derivative, is of particular interest due to its dual role as a vitamin and a growth substrate for various bacteria. The aerobic degradation of nicotinic acid has been extensively studied, revealing sophisticated enzymatic pathways that funnel this compound into central metabolism.

At the heart of these pathways lies the hydroxylation of the pyridine ring, a critical activation step. In many bacteria, this leads to the formation of 6-hydroxynicotinic acid, which is then further metabolized. While this compound is less commonly the initial product, it is a key intermediate in some elucidated pathways and its metabolism converges with the more common 6-hydroxynicotinic acid route. Understanding the enzymes and regulatory mechanisms governing the breakdown of these hydroxylated intermediates is crucial for applications in bioremediation, biotechnology, and potentially for the development of novel antimicrobial strategies targeting bacterial-specific metabolic pathways.

Metabolic Pathways Involving this compound

Bacteria employ several distinct pathways for the degradation of nicotinic acid. The most well-documented aerobic pathway, particularly in Pseudomonas species, involves the initial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. This is then further catabolized to fumarate, which enters the tricarboxylic acid (TCA) cycle.

The key steps in the aerobic degradation of nicotinic acid in Pseudomonas putida KT2440 are as follows:

-

Hydroxylation of Nicotinic Acid: Nicotinic acid is hydroxylated to 6-hydroxynicotinic acid by a two-component hydroxylase, NicAB.[1]

-

Decarboxylative Hydroxylation: 6-hydroxynicotinic acid is converted to 2,5-dihydroxypyridine (B106003) (2,5-DHP) by the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC).[2][3]

-

Ring Cleavage: The 2,5-DHP ring is cleaved by the Fe(2+)-dependent dioxygenase, NicX, to produce N-formylmaleamic acid.[1]

-

Deformylation: N-formylmaleamic acid is converted to maleamic acid and formic acid by the deformylase NicD.[1]

-

Deamination: Maleamic acid is then deaminated to maleic acid.

-

Isomerization: Maleic acid is isomerized to fumaric acid, which can then enter the central metabolism.

While the direct formation of this compound from nicotinic acid is less common, its metabolism is thought to converge with this pathway, likely through its conversion to a dihydroxypyridine intermediate.

Anaerobic Degradation

In anaerobic bacteria, such as Eubacterium barkeri, nicotinate is fermented to propionate, acetate, and ammonia. This pathway also commences with the formation of 6-hydroxynicotinic acid.

Metabolic Pathway Diagram

References

- 1. Deciphering the genetic determinants for aerobic nicotinic acid degradation: the nic cluster from Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Discovery and Natural Occurrence of 2-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxynicotinic acid, a pyridine (B92270) derivative with significant biological and chemical interest, has a history rooted in early metabolic studies and has since been identified as a naturally occurring compound in the microbial world. This technical guide provides a comprehensive overview of its discovery, natural occurrence, and biosynthesis. It details the experimental protocols for its isolation and characterization and presents quantitative data where available. Furthermore, this guide explores the compound's role in metabolic pathways, particularly its function as a growth factor for the plant pathogen Erwinia amylovora and its interaction with the NAD⁺ salvage pathway.

Discovery and Historical Context

While a definitive first synthesis or isolation paper remains elusive in historical archives, scientific literature from the mid-20th century indicates that this compound was a known compound. A notable early mention appears in the work of Gaut and Solomon in the 1950s, who identified it as a potent inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT) in human blood platelets[1]. This early interest in its biochemical activity suggests that the compound was available for study, likely through chemical synthesis. In its solid state, this compound predominantly exists as its tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid[2][3].

Natural Occurrence and Biosynthesis

The primary documented natural source of this compound is microbial. Specific bacterial strains have been identified that synthesize this compound through the regioselective hydroxylation of nicotinic acid (Vitamin B3).

Microbial Production

In 1997, Lehmann et al. reported the isolation of new bacterial strains capable of degrading 6-methylnicotinic acid. One of these strains was also found to catalyze the regioselective hydroxylation of nicotinic acid at the C2 position, leading to the production of this compound[4][5]. This discovery was a significant step in understanding the natural synthesis of this compound. The bacteria achieve this transformation as part of their metabolic pathways for utilizing pyridine compounds.

The biosynthetic pathway for the formation of this compound from nicotinic acid in these bacteria can be represented as a direct hydroxylation event.

Caption: Biosynthesis of this compound.

Role as a Growth Factor for Erwinia amylovora

This compound is recognized as a growth factor for Erwinia amylovora, the bacterium responsible for fire blight disease in rosaceous plants[1][6]. This bacterium has a nutritional requirement for nicotinic acid or its derivatives for growth[7]. The ability of certain biocontrol agents to degrade nicotinic acid is a mechanism for controlling the population of E. amylovora[7]. This highlights the essential role of the nicotinic acid pathway, and by extension, compounds like this compound, in the survival and proliferation of this pathogen.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the concentration of this compound in various natural sources. The following table is provided as a template for researchers to populate as data becomes available.

| Natural Source (Organism) | Sample Type | Concentration (µg/g or µg/mL) | Method of Analysis | Reference |

| Pseudomonas sp. (Mena 23/3-3c) | Culture Broth | Data Not Available | HPLC | |

| Erwinia amylovora | Cell Lysate | Data Not Available | HPLC-MS | |

| Apple Blossoms | Tissue Homogenate | Data Not Available | LC-MS/MS |

Experimental Protocols

Isolation and Purification of this compound from Bacterial Culture

This protocol is adapted from the methodologies implied in the work of Lehmann et al. (1997)[4][5] and general principles of microbial metabolite extraction.

Workflow for Isolation and Purification:

Caption: Isolation and Purification Workflow.

Detailed Methodology:

-

Cultivation: Culture the bacterial strain (e.g., Pseudomonas sp. Mena 23/3-3c) in a suitable mineral salt medium supplemented with nicotinic acid as the sole carbon and nitrogen source. Incubate under optimal growth conditions (e.g., 30°C, 200 rpm).

-

Harvesting and Extraction:

-

After a suitable incubation period (e.g., 48-72 hours), centrifuge the culture broth to separate the bacterial cells from the supernatant.

-

Collect the supernatant, which contains the secreted metabolites.

-

Acidify the supernatant to a pH of approximately 2-3 using hydrochloric acid (HCl).

-

Perform liquid-liquid extraction with a suitable organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Redissolve the crude extract in a minimal amount of the mobile phase used for high-performance liquid chromatography (HPLC).

-

Purify the this compound from the crude extract using preparative HPLC with a C18 column.

-

Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm.

-

Collect the fractions corresponding to the peak of this compound.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.

-

Quantification of this compound by HPLC

This protocol is based on standard analytical chemistry techniques for the quantification of small organic molecules in biological matrices[8][9][10][11].

Methodology:

-

Sample Preparation:

-

Culture Supernatant: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter.

-

Cell Lysate: Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication). Centrifuge to remove cell debris and filter the supernatant.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Quantification: Prepare a standard curve using known concentrations of pure this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

Involvement in Signaling and Metabolic Pathways

While a direct role for this compound as a primary signaling molecule (e.g., in quorum sensing) has not been established, it is a key player in nicotinic acid metabolism and has been shown to interact with a critical enzyme in the NAD⁺ salvage pathway.

Nicotinic Acid Degradation Pathway

In certain bacteria, the degradation of nicotinic acid proceeds through a series of hydroxylation and ring-opening reactions. While the more common pathway involves hydroxylation at the 6-position, the formation of this compound represents an alternative initial step in some organisms[2][4][5][12].

Inhibition of Nicotinate Phosphoribosyltransferase (NAPRT)

This compound is a known inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT), an essential enzyme in the Preiss-Handler pathway for NAD⁺ biosynthesis from nicotinic acid[1][13]. This inhibition can have significant effects on cellular metabolism, particularly in cells that rely on this pathway for NAD⁺ production.

References

- 1. mdpi.com [mdpi.com]

- 2. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. US6362393B1 - Methods for generating doubled haploid plants - Google Patents [patents.google.com]

- 7. Selection of a biocontrol agent based on a potential mechanism of action: degradation of nicotinic acid, a growth factor essential for Erwinia amylovora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

Theoretical Underpinnings of 2-Hydroxynicotinic Acid Tautomerism: A Guide for Researchers

An In-depth Technical Guide on the Tautomeric Equilibrium of 2-Hydroxynicotinic Acid for Researchers, Scientists, and Drug Development Professionals.

This compound (2-HNA), a pyridine (B92270) derivative, is a molecule of significant interest in medicinal chemistry and materials science. Central to its chemical behavior is the phenomenon of tautomerism, where the molecule exists in two interconvertible isomeric forms: the enol form (this compound) and the keto form (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid). Theoretical and experimental studies have consistently shown that the equilibrium lies significantly towards the more stable keto tautomer, particularly in the solid state.[1][2] This guide provides a comprehensive overview of the theoretical studies that have elucidated the structural, energetic, and vibrational properties of these tautomers.

Tautomeric Equilibrium and Relative Stability

Computational quantum chemistry has been a powerful tool in understanding the energetic landscape of the this compound tautomeric system. Theoretical calculations, primarily using Density Functional Theory (DFT), have established that the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (keto form) is the thermodynamically more stable tautomer.

dot

Quantitative Energetic Analysis

The relative stability of the tautomers is quantified by the difference in their total energies, typically calculated using various levels of theory. The keto form is consistently found to be lower in energy.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| This compound (Enol) | G3MP2 | 3.8 | [2] |

| 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (Keto) | G3MP2 | 0.0 | [2] |

| This compound (Enol) | CBS-QB3 | 3.5 | [2] |

| 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (Keto) | CBS-QB3 | 0.0 | [2] |

Structural Parameters

X-ray crystallography and computational geometry optimizations have provided detailed insights into the bond lengths and angles of both tautomers. The keto form is characterized by a distinct C=O double bond and an N-H single bond within the pyridine ring, whereas the enol form possesses a C-O single bond and an O-H group.

| Bond | This compound (Enol - Calculated) | 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (Keto - Experimental) |

| C2-O (Å) | 1.35 | 1.25 |

| C2-N1 (Å) | 1.32 | 1.38 |

| N1-H1 (Å) | - | 0.87 |

| O-H (Å) | 0.97 | - |

Vibrational Frequencies